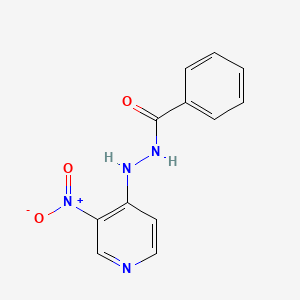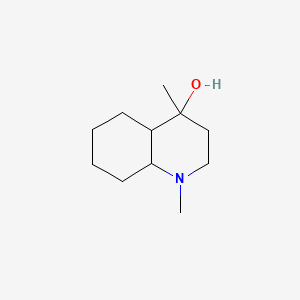![molecular formula C20H23NO5 B4299955 3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid](/img/structure/B4299955.png)
3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EPPA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and exhibits potent anti-inflammatory and analgesic properties.
Wirkmechanismus
3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid molecules that mediate inflammation and pain. 3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid selectively inhibits the activity of COX-2, which is upregulated in response to inflammation, while sparing the activity of COX-1, which is involved in the maintenance of normal physiological functions such as gastric mucosal protection and platelet aggregation.
Biochemical and Physiological Effects
3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in various animal models of inflammation. 3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid has also been shown to inhibit the migration of immune cells such as neutrophils and monocytes to the site of inflammation. Moreover, 3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid has been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory disorders. Moreover, 3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid exhibits a selective COX-2 inhibitory activity, which reduces the risk of adverse effects such as gastric ulcers and bleeding that are associated with non-selective COX inhibitors such as aspirin and ibuprofen. However, one of the limitations of 3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid is its low solubility in water, which may limit its bioavailability and efficacy in vivo. Moreover, the long-term safety and efficacy of 3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid in humans have not been fully evaluated yet, and further studies are needed to determine its potential adverse effects and drug interactions.
Zukünftige Richtungen
Despite the promising results obtained so far, there are still several future directions that need to be explored in the context of 3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid. For instance, further studies are needed to determine the optimal dosage and duration of 3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid treatment in different animal models of inflammation and cancer. Moreover, the pharmacokinetics and pharmacodynamics of 3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid need to be fully characterized in order to determine its bioavailability, distribution, metabolism, and excretion in vivo. Furthermore, the potential synergistic effects of 3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid with other anti-inflammatory and anticancer agents need to be investigated in order to develop more effective and safe therapeutic strategies. Finally, the development of novel drug delivery systems such as nanoparticles and liposomes may enhance the solubility and bioavailability of 3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid and improve its therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid has been extensively studied for its potential applications in the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid has also been shown to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells. Moreover, 3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid has been investigated for its neuroprotective effects and potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-3-(2-phenoxypropanoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-25-16-11-9-15(10-12-16)18(13-19(22)23)21-20(24)14(2)26-17-7-5-4-6-8-17/h4-12,14,18H,3,13H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSADQLQFFOEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid](/img/structure/B4299877.png)
![methyl 4-{3-benzoyl-1-[3-(hexyloxy)phenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B4299879.png)
![3,5-bis[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B4299883.png)
![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(phenylacetyl)amino]propanoic acid](/img/structure/B4299891.png)

![5-imino-3,3-dimethoxy-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-2,6-dicarbonitrile](/img/structure/B4299901.png)
![3-methyl-5-{[(4-nitrophenyl)amino]methylene}-1-pyridin-2-yl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B4299915.png)

![1-(2-methoxy-5-{[(2-methoxyethyl)(methyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B4299945.png)
![3-[(2-chlorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299948.png)
![3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B4299957.png)
![2-amino-8,8-dimethyl-3-nitro-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4299965.png)
![2-(1,3-benzothiazol-2-yl)-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4299972.png)
